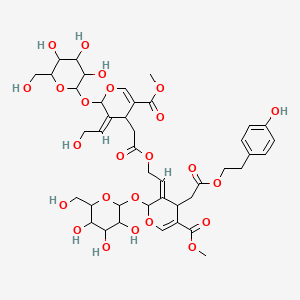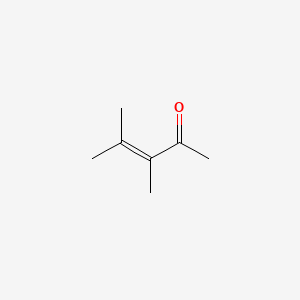
3,4-Dimethyl-3-penten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-3-penten-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family and is characterized by its distinct structure, which includes a pentene backbone with two methyl groups attached at the 3rd and 4th positions and a ketone functional group at the 2nd position .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-3-penten-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to yield the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .
化学反应分析
Types of Reactions
3,4-Dimethyl-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3,4-Dimethyl-3-penten-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3,4-Dimethyl-3-penten-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the double bond in the pentene backbone can undergo electrophilic addition. These interactions can influence various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
3-Methyl-3-penten-2-one: An isomer of 3,4-Dimethyl-3-penten-2-one with a similar structure but different substitution pattern.
Mesityl oxide: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
属性
CAS 编号 |
684-94-6 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
3,4-dimethylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3 |
InChI 键 |
IZHBYIAZXCYIMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
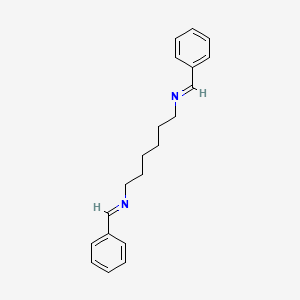
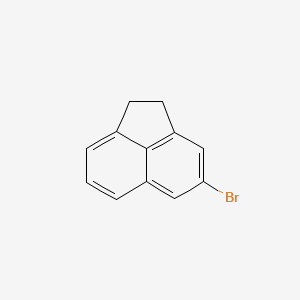

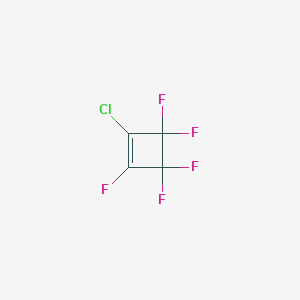




![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



